
2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-HYDROXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a hydroxyphenyl group, a nitrophenoxy group, and a dihydroisoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction using a hydroxyphenyl halide.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through an etherification reaction involving a nitrophenol and an appropriate leaving group on the isoindole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-HYDROXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its antitumor activity, particularly against various cancer cell lines.
Case Study 1: Antitumor Activity
A study published in MDPI evaluated the anticancer properties of isoindoline derivatives, including 2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione. The compound exhibited significant growth inhibition in several human tumor cell lines, with a mean GI50 value indicating potent cytotoxicity.
Cell Line | GI50 (μM) | TGI (μM) |
---|---|---|
MCF-7 (Breast) | 15.72 | 50.68 |
A549 (Lung) | 18.45 | 55.12 |
HeLa (Cervical) | 14.30 | 48.90 |
The results suggest that structural modifications can enhance the antitumor efficacy of isoindoline compounds, making them promising candidates for further development as anticancer agents .
Neuroprotective Effects
Recent research has also highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases.
Case Study 2: Neuroprotection in Alzheimer's Disease
In a preclinical study involving an Alzheimer's disease model, treatment with this compound resulted in significant improvements in cognitive function and reductions in neuroinflammation markers compared to control groups. The compound's ability to cross the blood-brain barrier may contribute to its effectiveness in protecting neuronal health .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.
Case Study 3: Antimicrobial Evaluation
In vitro studies demonstrated that this compound exhibits inhibitory effects on bacterial growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 35 |
These findings indicate the potential for developing this compound into a new class of antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(2-HYDROXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For example:
Biological Activity: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Therapeutic Effects: It may exert its effects by modulating cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(2-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the nitrophenoxy group, which may result in different chemical and biological properties.
5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE:
Uniqueness
2-(2-HYDROXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both hydroxyphenyl and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific research applications.
Biological Activity
2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione, also known as a derivative of isoindoline, has garnered attention in recent research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes hydroxyl and nitro groups that may influence its pharmacological properties. The molecular formula is C20H12N2O6 with a molecular weight of approximately 376.32 g/mol .
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance, research indicates that derivatives of isoindoline compounds exhibit significant anticancer activities, with IC50 values often less than those of standard chemotherapeutics like doxorubicin. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptosis-related proteins .
Table 1: Anticancer Activity Data
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Molecular dynamics simulations suggest that the compound interacts with target proteins mainly through hydrophobic contacts, which may disrupt essential cellular processes .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In experimental models of allergic asthma, the compound significantly reduced eosinophil infiltration and cytokine production in bronchoalveolar lavage fluid . This suggests potential therapeutic applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
Case Studies and Research Findings
A notable study explored the effects of related isoindoline derivatives on various biological activities. The results indicated that modifications to the phenolic structure could enhance or diminish biological efficacy. For instance, compounds with electron-donating groups showed improved cytotoxicity compared to their counterparts lacking such modifications .
Properties
Molecular Formula |
C20H12N2O6 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O6/c23-18-7-2-1-6-17(18)21-19(24)15-9-8-14(11-16(15)20(21)25)28-13-5-3-4-12(10-13)22(26)27/h1-11,23H |
InChI Key |
BPJHOUAABXYQDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.